Cas no 2171739-08-3 (2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid)
2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid
- EN300-1523030
- 2171739-08-3
- 2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid
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- Inchi: 1S/C25H28N2O6/c28-22(27-23(24(29)30)16-6-5-7-16)15-32-13-12-26-25(31)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-4,8-11,16,21,23H,5-7,12-15H2,(H,26,31)(H,27,28)(H,29,30)
- InChI Key: POKVXDUABGUMQB-UHFFFAOYSA-N
- SMILES: OC(C(C1CCC1)NC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
Computed Properties
- Exact Mass: 452.19473662g/mol
- Monoisotopic Mass: 452.19473662g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 11
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 114Ų
2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1523030-0.05g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 0.05g |
$2829.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-0.1g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 0.1g |
$2963.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-0.25g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 0.25g |
$3099.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-0.5g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 0.5g |
$3233.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-1.0g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 1g |
$3368.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-2.5g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 2.5g |
$6602.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-5.0g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 5g |
$9769.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-10.0g |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 10g |
$14487.0 | 2023-05-23 | ||
| Enamine | EN300-1523030-50mg |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1523030-100mg |
2-cyclobutyl-2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}acetic acid |
2171739-08-3 | 100mg |
$2963.0 | 2023-09-26 |
2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-cyclobutyl-2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}acetic acid
2-Cyclobutyl-2-{2-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]ethoxyacetamido}acetic Acid: Structural Features, Synthetic Applications, and Emerging Research Insights
The compound 2-cyclobutyl-2-{2-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]ethoxyacetamido}acetic acid (hereafter referred to as C-Fmoc-EAA) represents a structurally complex organic molecule with significant potential in chemical synthesis and pharmaceutical research. Its unique architecture combines a cyclobutane ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and an aminoethyl acetamide moiety, creating a multifunctional scaffold for advanced applications. The integration of these components highlights the molecule’s versatility in enabling precise control over reactivity and functionality in synthetic pathways.
The Fmoc group, derived from 9H-fluorene, is a well-established protecting group in peptide chemistry due to its stability under mild acidic conditions and its compatibility with nucleophilic substitutions. In C-Fmoc-EAA, this group is strategically attached to an aminoethyl chain, which is further linked to an acetic acid backbone. This configuration allows the compound to serve as a building block for synthesizing bioactive molecules, particularly those requiring temporary amino group protection during multi-step reactions. Recent studies have emphasized the role of Fmoc-based derivatives in enhancing the efficiency of solid-phase peptide synthesis (SPPS), where controlled deprotection steps are critical for sequence fidelity.
One of the defining structural elements of C-Fmoc-EAA is the cyclobutane ring, a four-membered carbon cycle known for its inherent strain energy and unique conformational flexibility. This feature can influence the compound’s reactivity profile, making it suitable for applications where strained ring systems are exploited for catalytic or stereoselective transformations. For instance, cyclobutane-containing molecules have been explored in photochemical reactions and as precursors for bridged bicyclic frameworks. The presence of this ring in C-Fmoc-EAA may enable novel synthetic strategies that leverage strain-induced reactivity while maintaining compatibility with the Fmoc protecting group.
The aminoethyl acetamide segment of C-Fmoc-EAA introduces additional functional groups that can participate in hydrogen bonding or act as binding motifs in biomolecular interactions. This dual functionality—combining a rigid aromatic Fmoc moiety with flexible aliphatic chains—positions the compound as a candidate for designing ligands targeting G protein-coupled receptors (GPCRs) or enzyme active sites. Emerging research on hybrid molecule design underscores the importance of such modular architectures in optimizing pharmacokinetic properties while minimizing off-target effects.
Synthetic approaches to C-Fmoc-EAA likely involve stepwise coupling reactions between protected amino acids and cyclobutane-derived precursors. The use of advanced coupling reagents such as HATU or PyBOP would be critical to ensure high yields and regioselectivity during amide bond formation. Recent advancements in green chemistry have also prompted investigations into solvent-free or microwave-assisted protocols for similar syntheses, which could reduce environmental impact while maintaining product purity.
From an analytical perspective, characterizing C-Fmoc-EAA requires techniques capable of resolving its complex structure. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed insights into proton and carbon environments, particularly around the strained cyclobutane ring and aromatic Fmoc core. Mass spectrometry would confirm molecular weight consistency, while X-ray crystallography could reveal intermolecular interactions critical for crystallization behavior—a factor often overlooked but essential for pharmaceutical formulation development.
In the context of current research trends, compounds like C-Fmoc-EAA are gaining attention for their potential roles in combinatorial chemistry libraries. These libraries enable high-throughput screening for drug discovery by generating diverse molecular scaffolds with tunable properties. The modular nature of C-Fmoc-EAA allows systematic variation of substituents on both the cyclobutane ring and aminoethyl chain, facilitating structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.
Moreover, computational modeling has emerged as a powerful tool to predict how structural modifications might affect the behavior of molecules like C-Fmoc-EAA. Molecular dynamics simulations can assess conformational stability under physiological conditions, while quantum mechanical calculations might reveal electronic effects influencing reactivity patterns. Such predictive approaches complement experimental work by narrowing down promising candidates before resource-intensive synthesis efforts.
Looking ahead, future directions for research involving compounds like C-Fmoc-EAA may focus on expanding their utility beyond traditional synthetic chemistry applications. For example, integrating these molecules into nanomaterials or biomimetic systems could open new avenues in smart drug delivery or responsive material science. Additionally, exploring their photochemical properties might lead to applications in photopharmacology—a field where light-sensitive drugs offer spatiotemporal control over therapeutic effects.
In conclusion, 2-cyclobutyl-2-{2-[{(9H-fluoren-9-yl)methoxycarbonyl}amino]ethoxyacetamido}acetic acid exemplifies how strategic combination of structural elements can yield multifunctional compounds with broad applicability across chemical disciplines. Its synthesis represents not just an achievement in organic chemistry but also a platform for advancing technologies at the intersection of materials science and biomedicine.
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